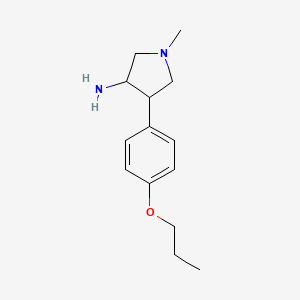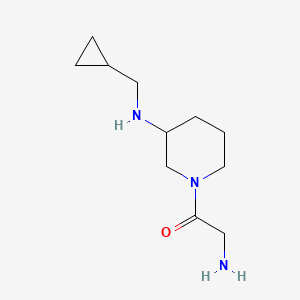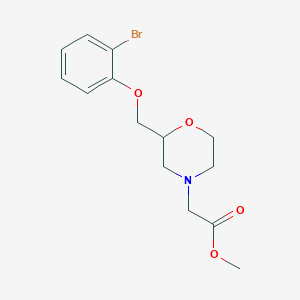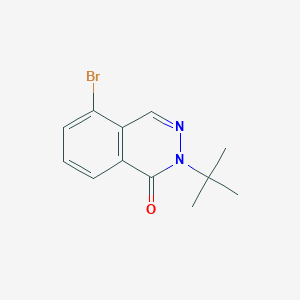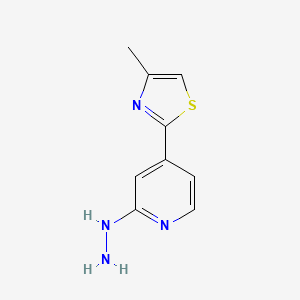
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone: is a complex organic compound that features a combination of indoline, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 5-bromoindoline with potassium tert-butylate in 1,4-dioxane, followed by the addition of tert-butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate . The reaction is carried out at elevated temperatures (around 80°C) for an extended period (72 hours) to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indoline or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: In chemistry, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for drug discovery and development.
Medicine: In medicinal chemistry, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The indoline and pyridine rings may allow it to bind to proteins or enzymes, modulating their activity. The exact pathways and targets involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methane: This compound lacks the carbonyl group present in (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone.
Uniqueness: The presence of the carbonyl group in this compound makes it unique compared to its analogs. This functional group can participate in various chemical reactions, making the compound more versatile for different applications.
Properties
Molecular Formula |
C21H18N2O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c1-15-18(21(24)17-8-3-2-4-9-17)11-12-20(22-15)23-14-13-16-7-5-6-10-19(16)23/h2-12H,13-14H2,1H3 |
InChI Key |
PJNDLGGPUZFQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


